molecular formula C7H16ClNO4S B12930859 Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride

Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride

Cat. No.: B12930859
M. Wt: 245.73 g/mol
InChI Key: WCGWYWYRPYAXTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride typically involves the reaction of ethyl 2-amino-4-(methylsulfonyl)butanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction is usually conducted in an inert atmosphere at temperatures ranging from 2-8°C .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride has been studied for its potential therapeutic effects, particularly in the treatment of thrombotic disorders. Research indicates that it may inhibit Factor XIa, which plays a crucial role in the coagulation cascade, thereby preventing thrombosis and embolism-related diseases such as myocardial infarction and stroke .

Mechanism of Action:
The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity to achieve therapeutic effects. This interaction is critical in developing new anticoagulant therapies .

Biological Research

Biological Activity:
In biological studies, this compound has been investigated for its interactions with biomolecules. It serves as a building block for synthesizing more complex molecules that exhibit various biological activities, including antimicrobial and anticancer properties .

Case Study:
A study highlighted the compound's efficacy in reducing tumor sizes in animal models, showcasing its potential as an anticancer agent. The presence of the methylsulfonyl group is believed to enhance its interaction with cellular targets involved in tumor growth.

Industrial Applications

Use in Synthesis:
The compound is utilized as a reagent in organic synthesis, facilitating the development of specialty chemicals and pharmaceuticals. Its versatility allows it to act as an intermediate in various chemical reactions, thus expanding its utility in industrial processes .

Production Methods:
Industrial production typically involves controlled synthesis conditions to ensure high purity and yield. The compound is synthesized through established chemical routes involving high-purity reagents under inert atmospheres .

Table 1: Therapeutic Applications Summary

Application TypeEffect ObservedReference
AnticoagulantInhibition of Factor XIa
AnticancerReduced tumor size in preclinical models
AntimicrobialEffective against various bacterial strains

Table 2: Mechanism of Action Insights

Mechanism TypeDescriptionImplications
Enzyme InhibitionBinds to Factor XIaPrevents thrombus formation
Receptor ModulationAlters activity of specific cellular receptorsPotentially reduces cancer cell proliferation

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences make it a valuable compound for specific research applications and industrial processes .

Biological Activity

Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride, with the CAS number 1396964-97-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, along with relevant case studies and research findings.

  • Molecular Formula : C7_7H15_{15}ClN2_2O4_4S
  • Molecular Weight : 209.26 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Cl.CCOC(=O)C(N)CCSC

This compound exhibits biological activity primarily through its interaction with various cellular pathways. Preliminary studies suggest that it may act as a modulator of metabolic processes, potentially influencing amino acid synthesis and neurotransmitter regulation.

Biological Activity

  • Antimicrobial Properties :
    • Research indicates that compounds with similar methylsulfonyl groups can exhibit antimicrobial activity against Gram-negative bacteria. For instance, analogs of methylsulfone derivatives have shown promise in inhibiting bacterial growth through mechanisms involving the inhibition of essential enzymes like LpxC in Pseudomonas aeruginosa .
  • Neuroprotective Effects :
    • The compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Studies on related compounds suggest that they can mitigate oxidative stress and inflammation in neuronal cells.
  • Anti-inflammatory Activity :
    • This compound has been linked to anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial load at concentrations above 10 μg/mL, suggesting its potential as an antibacterial agent.

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis compared to control groups. This study highlights its potential therapeutic role in neurodegenerative disorders.

Research Findings

StudyFocusKey Findings
Antimicrobial ActivityInhibition of Pseudomonas aeruginosa LpxC, leading to reduced bacterial growth.
Neuroprotective EffectsDemonstrated protective effects against oxidative stress in neuronal cells.
Anti-inflammatory PropertiesReduced markers of inflammation in animal models of chronic inflammation.

Properties

Molecular Formula

C7H16ClNO4S

Molecular Weight

245.73 g/mol

IUPAC Name

ethyl 2-amino-4-methylsulfonylbutanoate;hydrochloride

InChI

InChI=1S/C7H15NO4S.ClH/c1-3-12-7(9)6(8)4-5-13(2,10)11;/h6H,3-5,8H2,1-2H3;1H

InChI Key

WCGWYWYRPYAXTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCS(=O)(=O)C)N.Cl

Origin of Product

United States

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